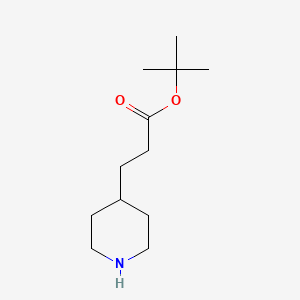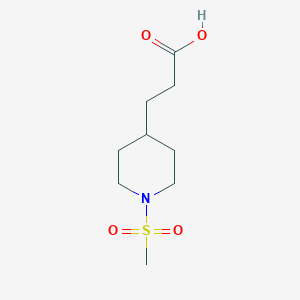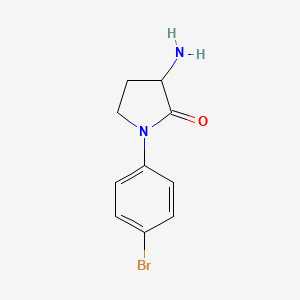
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide
Vue d'ensemble
Description
“4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide” is a chemical compound with the CAS Number: 1248358-31-7 . It has a molecular weight of 262.08 . The IUPAC Name is 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide . The InChI Code is 1S/C9H9BrFNO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) .
Molecular Structure Analysis
The InChI Code for “4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide” is 1S/C9H9BrFNO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide” has a molecular weight of 262.08 . It is stored at a temperature of 28°C .Applications De Recherche Scientifique
Crystallographic Analysis
The research on benzamide derivatives, including compounds similar to 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide, primarily involves crystallographic analysis. For instance, a study by Suchetan et al. (2016) explored the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, highlighting the importance of understanding molecular geometries and intermolecular interactions in this class of compounds Suchetan et al., 2016.
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of benzamide derivatives. For example, Cheng De-ju (2014, 2015) investigated the synthesis of novel N-allyl-4-piperidyl benzamide derivatives, providing insights into the chemical processes and structural properties of these molecules Cheng De-ju, 2014; Cheng De-ju, 2015.
Radiosynthesis and Imaging
Benzamide derivatives are also studied for their potential in radiosynthesis and imaging. A study by Mertens et al. (1994) explored the radioiodination of benzamide compounds for potential use in γ-emission tomography, indicating their relevance in medical imaging Mertens et al., 1994.
Vibrational Spectroscopy
Ushakumari et al. (2008) conducted vibrational spectroscopic studies on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, using techniques like FT-IR and Raman spectroscopy. This research contributes to understanding the vibrational properties of benzamide derivatives Ushakumari et al., 2008.
Synthesis of PET Imaging Agents
Johnströma et al. (1994) demonstrated the use of fluorobenzhydrol as a radiolabelling intermediate in the synthesis of benzodiazepine-2-one, a PET imaging agent, showing the potential of benzamide derivatives in diagnostic imaging Johnströma et al., 1994.
Filaricidal Activity
The study of benzamide derivatives also extends to their biological activity. Denham and Fitzsimons (1983) tested analogues of benzamidazol-5-yl]benzamide for filaricidal activity, contributing to the understanding of these compounds' potential in medicinal applications Denham & Fitzsimons, 1983.
Intermolecular Interactions
Chopra and Row (2005) analyzed crystal structures of halogen-substituted benzanilides to study weak interactions involving halogens, which is relevant for understanding similar compounds like 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide Chopra & Row, 2005.
Mécanisme D'action
Target of Action
The primary targets of the compound 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide are not explicitly mentioned in the available resources. The compound is a derivative of benzamide, which is known to interact with various biological targets. The specific targets for this compound need to be determined through further experimental studies .
Mode of Action
Benzamide derivatives are known to undergo nucleophilic reactions . The presence of electron-withdrawing groups such as bromine and fluorine on the benzene ring could potentially enhance the rate of these reactions
Pharmacokinetics
The pharmacokinetic properties of 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not explicitly mentioned in the available resources. These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body. Further experimental studies are needed to determine these properties .
Propriétés
IUPAC Name |
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAPCMHWLJVURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1398923.png)







![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)

![2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1398940.png)


